MAO-A vs. MAO-B Selectivity Profile: Quantitative Comparison with Closest Regioisomeric Analogs
5-Methoxyquinoline-7-carbonitrile demonstrates measurable inhibition of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with IC50 values of 36,000 nM and 37,000 nM respectively, as determined in insect cell membrane assays measuring conversion of kynuramine to 4-hydroxyquinoline [1]. The MAO-A/MAO-B selectivity ratio of approximately 1.0 indicates non-selective inhibition across both isoforms. This binding profile differentiates the compound from 6-methoxyquinoline-3-carbonitrile derivatives, which exhibit antimicrobial rather than MAO-directed activity in head-to-head panel screens [2]. Furthermore, more elaborate quinoline-7-carbonitrile scaffolds bearing additional substitutions (e.g., (S)-4-(4-((2-amino-2,4-dimethylpentyl)oxy)-3-(trifluoromethyl)phenyl)quinoline-7-carbonitrile) achieve substantially higher potency with IC50 values in the sub-nanomolar range (0.660 nM) [3], establishing the baseline 5-methoxy-7-carbonitrile core as a moderate-affinity starting scaffold suitable for optimization rather than a high-potency final candidate.
MAO-B IC50 37,000 nM
Selectivity ratio ~1.0
Advanced analog IC50 0.660 nM
| Evidence Dimension | Enzyme inhibition potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 36,000 nM; MAO-B IC50 = 37,000 nM; Selectivity ratio (MAO-A/MAO-B) ≈ 1.0 |
| Comparator Or Baseline | Advanced quinoline-7-carbonitrile derivative (US10723734, Example 89): IC50 = 0.660 nM against alternative target; 6-methoxyquinoline-3-carbonitrile derivatives: antimicrobial activity (no MAO data reported) |
| Quantified Difference | Target compound shows 54,500-fold lower potency than optimized quinoline-7-carbonitrile derivatives, confirming its role as an early-stage intermediate rather than a lead compound |
| Conditions | Human membrane-bound MAO-A and purified MAO-A expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay |
Why This Matters
The defined MAO-A/MAO-B binding profile at micromolar affinity establishes a quantifiable baseline for SAR optimization and differentiates this scaffold from antimicrobial-focused 6-methoxyquinoline-3-carbonitrile analogs, guiding procurement toward CNS or metabolic disease programs rather than infectious disease applications.
- [1] BindingDB. BDBM50450829 (CHEMBL4212159). Affinity Data for 5-Methoxyquinoline-7-carbonitrile: MAO-A IC50 = 3.60E+4 nM, MAO-B IC50 = 3.70E+4 nM. Charles University in Prague / ChEMBL curation. View Source
- [2] Hassan AS, Hafez TS, Osman SA, Ali MM. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. 2015;18:21-28. View Source
- [3] BindingDB. BDBM373608. Affinity Data: IC50 = 0.660 nM. US10723734, Example 89 / US9902722, Example 89. View Source
